molecular formula C₃₂H₄₄N₂O₆ B1145383 N-Carboxybenzyl Valbenazine CAS No. 1025504-76-0

N-Carboxybenzyl Valbenazine

Numéro de catalogue: B1145383
Numéro CAS: 1025504-76-0
Poids moléculaire: 552.7
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

N-Carboxybenzyl Valbenazine is a derivative of Valbenazine, a vesicular monoamine transporter 2 (VMAT2) inhibitor. Valbenazine is primarily used in the treatment of tardive dyskinesia, a disorder characterized by involuntary, repetitive body movements. This compound is a modified form of Valbenazine, designed to enhance its pharmacological properties.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of N-Carboxybenzyl Valbenazine involves several steps, starting from the basic structure of Valbenazine. The process typically includes:

    Protection of Functional Groups: Protecting groups are added to sensitive functional groups to prevent unwanted reactions.

    Formation of the Core Structure: The core structure of Valbenazine is synthesized through a series of reactions, including condensation and cyclization.

    Introduction of the Carboxybenzyl Group: The carboxybenzyl group is introduced through a nucleophilic substitution reaction, where a suitable leaving group is replaced by the carboxybenzyl moiety.

    Deprotection: The protecting groups are removed to yield the final product, this compound.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for efficiency, yield, and purity. Key considerations include:

    Reaction Conditions: Temperature, pressure, and solvent choice are optimized for each step.

    Purification: Techniques such as crystallization, distillation, and chromatography are used to purify the final product.

    Quality Control: Rigorous testing ensures the product meets pharmaceutical standards.

Analyse Des Réactions Chimiques

Types of Reactions

N-Carboxybenzyl Valbenazine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different oxidation states, which may alter its pharmacological activity.

    Reduction: Reduction reactions can convert this compound to its reduced forms, potentially affecting its efficacy.

    Substitution: Nucleophilic and electrophilic substitution reactions can modify the compound’s structure, leading to derivatives with different properties.

Common Reagents and Conditions

    Oxidizing Agents: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reducing Agents: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.

    Substitution Reagents: Halides and other nucleophiles are used in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example:

    Oxidation: Oxidized derivatives with altered pharmacological profiles.

    Reduction: Reduced forms with potentially different therapeutic effects.

    Substitution: Substituted derivatives with modified activity and selectivity.

Applications De Recherche Scientifique

Pharmacological Profile

N-Carboxybenzyl Valbenazine functions as a selective inhibitor of the vesicular monoamine transporter 2 (VMAT2). By inhibiting VMAT2, it reduces the uptake of monoamines into synaptic vesicles, leading to decreased availability of neurotransmitters such as dopamine in the synaptic cleft. This mechanism is particularly beneficial in conditions characterized by excessive dopaminergic activity, such as tardive dyskinesia and other hyperkinetic movement disorders.

Therapeutic Applications

The primary applications of this compound include:

  • Tardive Dyskinesia : Approved for the treatment of tardive dyskinesia, clinical trials have demonstrated its efficacy in reducing involuntary movements associated with this condition. In long-term studies, patients showed significant improvements in Abnormal Involuntary Movement Scale (AIMS) scores, indicating sustained effectiveness over extended periods .
  • Tourette Syndrome : Emerging research suggests potential applications in treating Tourette syndrome. The compound's ability to modulate dopaminergic activity may alleviate the tic disorders associated with this condition .
  • Chorea Associated with Huntington's Disease : Preliminary studies indicate that this compound may also be effective in managing chorea associated with Huntington's disease, offering a new avenue for symptom relief in affected patients .

Clinical Case Studies

Several case studies highlight the effectiveness of this compound:

  • Case Report on Tardive Dyskinesia with Chorea-Ballism : A 64-year-old female patient with tardive dyskinesia and chorea-ballism experienced significant improvement after treatment with Valbenazine. This case underscores the drug's potential beyond traditional tardive dyskinesia symptoms, suggesting broader applications for hyperkinetic movement disorders .
  • Long-term Efficacy Study : A study involving over 300 patients treated with Valbenazine reported holistic improvements across various quality-of-life metrics. Patients demonstrated enhanced social functioning and emotional well-being alongside reductions in involuntary movements .

Comparative Efficacy Data

The following table summarizes findings from key clinical studies evaluating the efficacy of this compound in treating tardive dyskinesia:

Study ReferenceSample SizeTreatment DurationAIMS Score ImprovementAdverse Events
KINECT 3 23448 weeks-10.2 (40 mg), -11.0 (80 mg)Urinary tract infection (8.5%)
Japanese Study 2566 weeks-3.7 (80 mg), -2.3 (40 mg)Nasopharyngitis, somnolence
Long-term Study Varies>1 yearPersistent improvementGenerally well tolerated

Mécanisme D'action

N-Carboxybenzyl Valbenazine exerts its effects by inhibiting VMAT2, a transporter responsible for packaging neurotransmitters into synaptic vesicles. By inhibiting VMAT2, the compound reduces the release of neurotransmitters, particularly dopamine, from presynaptic neurons. This reduction in dopamine release is thought to alleviate the symptoms of tardive dyskinesia and other movement disorders.

Comparaison Avec Des Composés Similaires

Similar Compounds

    Valbenazine: The parent compound, used to treat tardive dyskinesia.

    Tetrabenazine: Another VMAT2 inhibitor used for similar indications.

    Deutetrabenazine: A deuterated form of tetrabenazine with improved pharmacokinetic properties.

Uniqueness of N-Carboxybenzyl Valbenazine

This compound is unique due to its modified structure, which may enhance its pharmacological properties compared to its parent compound, Valbenazine

Propriétés

Numéro CAS

1025504-76-0

Formule moléculaire

C₃₂H₄₄N₂O₆

Poids moléculaire

552.7

Synonymes

N-[(Phenylmethoxy)carbonyl]-L-Valine (2R,3R,11bR)-1,3,4,6,7,11b-Hexahydro-9,10-dimethoxy-3-(2-methylpropyl)-2H-benzo[a]quinolizin-2-yl Ester

Origine du produit

United States

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.